molecular formula C18H34O B14707947 Octadec-7-YN-1-OL CAS No. 17643-37-7

Octadec-7-YN-1-OL

Cat. No.: B14707947
CAS No.: 17643-37-7
M. Wt: 266.5 g/mol
InChI Key: CBALGYBEIXFWMD-UHFFFAOYSA-N
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Description

Octadec-7-YN-1-OL is a long-chain aliphatic alcohol characterized by an 18-carbon backbone with a terminal hydroxyl group (-OH) at position 1 and a triple bond (alkyne group) at position 6. Its molecular formula is C₁₈H₃₄O, and it belongs to the family of unsaturated fatty alcohols. Notably, the presence of both hydroxyl and alkyne groups imparts reactivity suitable for cross-coupling reactions or polymer chemistry.

Properties

CAS No.

17643-37-7

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-7-yn-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-10,13-18H2,1H3

InChI Key

CBALGYBEIXFWMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Addition Reaction: One common method for synthesizing Octadec-7-YN-1-OL involves the addition of an alkyne to a suitable precursor. This reaction typically requires a catalyst such as palladium or nickel and is carried out under controlled temperature and pressure conditions.

    Reduction of Alkynes: Another method involves the reduction of octadec-7-ynoic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This process converts the alkyne group into an alcohol group.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadec-7-YN-1-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with metal catalysts, LiAlH4, NaBH4.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Octadec-7-YN-1-OL is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies related to lipid metabolism and enzyme interactions due to its structural similarity to natural fatty alcohols.

Medicine:

    Drug Development: this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Surfactants and Emulsifiers: The compound is used in the production of surfactants and emulsifiers for various industrial applications, including cosmetics and personal care products.

Mechanism of Action

The mechanism of action of Octadec-7-YN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The alkyne group can undergo various chemical transformations, making it a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octadec-7-YN-1-OL with three analogous compounds: 3,7-Dimethyl-2,6-octadien-1-ol, Oct-2-ynal, and Octyldodecanol. These compounds share functional groups (e.g., alcohols, alkynes) or structural motifs (e.g., long carbon chains, branching) relevant to understanding this compound’s properties.

Structural and Functional Group Comparison

Compound Molecular Formula Key Functional Groups Structural Features
This compound C₁₈H₃₄O Terminal -OH, alkyne (C≡C) Linear chain, unsaturated
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O Terminal -OH, conjugated diene (C=C) Branched, unsaturated
Oct-2-ynal C₈H₁₂O Alkyne (C≡C), aldehyde (-CHO) Short-chain, unsaturated
Octyldodecanol C₂₀H₄₂O Branched -OH Highly branched, saturated

Key Observations :

  • Reactivity : this compound’s alkyne group enables reactions like hydrogenation or cycloaddition, whereas 3,7-Dimethyl-2,6-octadien-1-ol’s conjugated diene is prone to electrophilic additions .
  • Branching vs. Linearity: Octyldodecanol’s branched structure enhances lipid solubility, making it ideal for cosmetics, while this compound’s linearity may favor crystalline packing .

Implications :

  • This compound likely requires precautions similar to other unsaturated alcohols, such as avoiding prolonged skin exposure.
  • Oct-2-ynal’s aldehyde group increases toxicity compared to purely aliphatic alcohols .
Regulatory Compliance
  • 3,7-Dimethyl-2,6-octadien-1-ol : Requires explicit hazard labeling (e.g., “irritant”) in cosmetics .
  • Octyldodecanol: Must meet purity standards (e.g., ≤0.1% impurities) for cosmetic use .

Recommendations for Future Research :

  • Conduct toxicity studies to define hazard statements for this compound.
  • Explore catalytic applications leveraging its alkyne functionality.

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